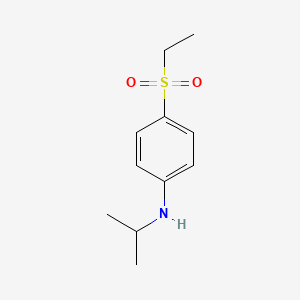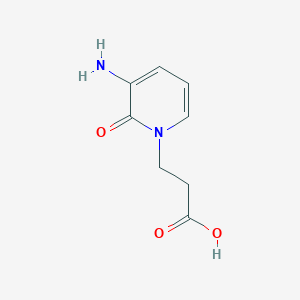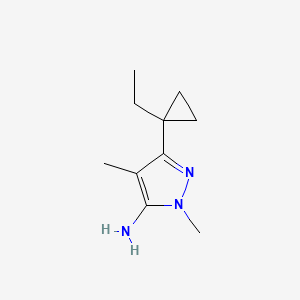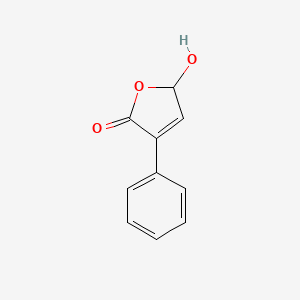
5-Hydroxy-3-phenyl-2,5-dihydrofuran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-3-phenyl-2,5-dihydrofuran-2-one is an organic compound with the molecular formula C10H8O3 It is a furanone derivative, characterized by a hydroxy group at the 5-position and a phenyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-3-phenyl-2,5-dihydrofuran-2-one can be achieved through several methods. One common approach involves the condensation of ethyl propionate with diethyl oxalate, followed by the reaction of the intermediate diethyl oxalylpropionate with acetaldehyde . Another method includes the cyclocondensation of 2-oxocarboxylic acids with 2-aminopropionic acids in an aqueous medium . Additionally, the reaction between glyoxylic acid monohydrate and aldehydes in the presence of morpholine or piperidine hydrochlorides has been reported .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and catalysts, is crucial for efficient industrial production.
化学反応の分析
Types of Reactions: 5-Hydroxy-3-phenyl-2,5-dihydrofuran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. It can participate in nucleophilic and conjugated addition reactions, Diels–Alder reactions, aldol condensation with carbonyl compounds, hydrogenation, Michael reactions, and photochemical processes .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation, morpholine or piperidine hydrochlorides for cyclocondensation, and various aldehydes for formylation or carboxylation . Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions can yield formic acid and its derivatives, while cyclocondensation reactions can produce functionally substituted hydrofuranones .
科学的研究の応用
5-Hydroxy-3-phenyl-2,5-dihydrofuran-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of biologically active compounds and as a reagent in organic synthesis . In biology, it is studied for its potential antimicrobial and antifungal properties . In medicine, it is investigated for its potential therapeutic effects, including antitumor and anti-inflammatory activities . Additionally, it has applications in the food and fragrance industry due to its unique aroma and flavor properties .
作用機序
The mechanism of action of 5-Hydroxy-3-phenyl-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the cell cycle at the S and G2/M phases in certain microbial cells, thereby exhibiting potential as an anti-infective agent . The exact molecular targets and pathways involved in its mechanism of action are still under investigation and may vary depending on the specific application and biological system.
類似化合物との比較
Similar Compounds:
Uniqueness: What sets 5-Hydroxy-3-phenyl-2,5-dihydrofuran-2-one apart from these similar compounds is its unique phenyl group at the 3-position, which imparts distinct chemical properties and potential applications. This structural difference can influence its reactivity, biological activity, and sensory characteristics, making it a valuable compound for various research and industrial purposes.
特性
分子式 |
C10H8O3 |
|---|---|
分子量 |
176.17 g/mol |
IUPAC名 |
2-hydroxy-4-phenyl-2H-furan-5-one |
InChI |
InChI=1S/C10H8O3/c11-9-6-8(10(12)13-9)7-4-2-1-3-5-7/h1-6,9,11H |
InChIキー |
MIYGYZKVYZIAED-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(OC2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



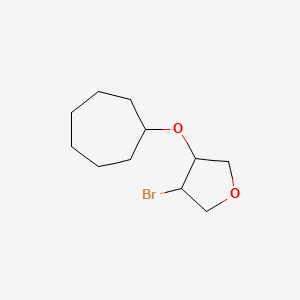
![5-Bromo-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13312625.png)

![9,9-Dimethyl-2-azaspiro[5.5]undecane](/img/structure/B13312634.png)
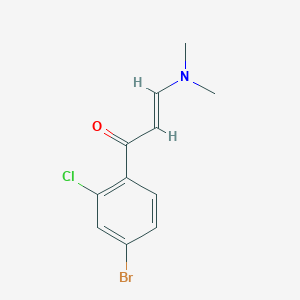
![1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)methyl]piperazine](/img/structure/B13312643.png)
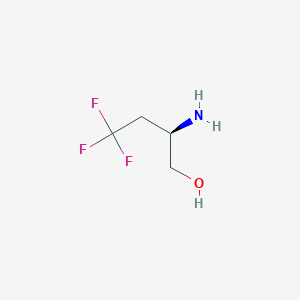
![6-[(But-2-yn-1-yl)amino]pyridazine-3-carboxylic acid](/img/structure/B13312664.png)


